molecular formula C13H18N4 B11775646 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B11775646
M. Wt: 230.31 g/mol
InChI Key: DJTCDCZTZNLVCQ-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring and the tolyl group (a benzene ring with a methyl substituent) makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several methods. One common approach involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to an acceptor. This method is environmentally friendly and economically attractive .

Another method involves the reaction of halogenoalkanes with ammonia in ethanol. The halogenoalkane is heated with a concentrated solution of ammonia in ethanol, resulting in the formation of the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized whole-cell biocatalysts with transaminase activity is one such method that has been reported to produce enantiopure amines with high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits potential biological activities, particularly in:

  • Enzyme Interaction : It interacts with specific enzymes and receptors, influencing their functions. This interaction is crucial for its potential therapeutic applications.
  • Anticancer Properties : Studies have shown that compounds with similar triazole structures can exhibit significant anticancer activity by targeting microtubules and inducing apoptosis in cancer cells . The mechanism involves binding to molecular targets that influence cellular pathways.

Therapeutic Applications

The compound's biological activity makes it a candidate for various therapeutic applications:

  • Drug Development : Ongoing research aims to explore its use as a precursor for developing new drugs, particularly in oncology due to its anticancer properties.
  • Chemical Biology : It serves as a building block for synthesizing more complex molecules used in biological research and pharmaceutical development .

Industrial Applications

In industrial settings, 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is utilized in:

  • Production of Industrial Chemicals : Its unique chemical properties make it suitable for producing various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring and tolyl group play crucial roles in its binding to enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpropan-2-amine: A compound with a similar structure but without the triazole ring.

    2-Methyl-1-phenylpropan-2-amine: Similar but lacks the triazole ring and tolyl group.

    1-(3,4-Disubstituted phenyl)propan-2-amines: Compounds with different substituents on the phenyl ring.

Uniqueness

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to the presence of both the triazole ring and the tolyl group. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a triazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4C_{13}H_{18}N_4 with a molecular weight of 230.31 g/mol. Its structure includes a triazole ring, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that triazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli40 µM
Pseudomonas aeruginosa30 µM

These results suggest that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's. Studies indicate that triazole derivatives can inhibit these enzymes effectively:

EnzymeInhibition Percentage
Acetylcholinesterase60%
Butyrylcholinesterase50%

This inhibition may contribute to cognitive enhancement in models of Alzheimer's disease .

Antioxidant Activity

Antioxidant properties are another area where triazole compounds show promise. The antioxidant capacity of this compound was assessed using various bioanalytical methods. The compound demonstrated a significant ability to scavenge free radicals, which is essential for protecting cells from oxidative stress:

MethodScavenging Activity (%)
DPPH Assay70%
ABTS Assay65%

These findings highlight the potential of this compound as an antioxidant agent .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various triazole derivatives included this compound. The study utilized agar diffusion methods to assess the zone of inhibition against several pathogens. Results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Neuroprotective Effects
In a neuropharmacological study, this compound was administered to mice models with induced neurodegeneration. Behavioral tests showed improved memory and learning capabilities in treated groups compared to controls. Biochemical assays confirmed decreased levels of AChE and increased levels of antioxidant enzymes .

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

2-methyl-1-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]propan-1-amine

InChI

InChI=1S/C13H18N4/c1-8(2)11(14)13-15-12(16-17-13)10-7-5-4-6-9(10)3/h4-8,11H,14H2,1-3H3,(H,15,16,17)

InChI Key

DJTCDCZTZNLVCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=N2)C(C(C)C)N

Origin of Product

United States

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